molecular formula C18H30O3 B163657 (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid CAS No. 87984-82-5

(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid

Cat. No. B163657
CAS RN: 87984-82-5
M. Wt: 294.4 g/mol
InChI Key: KLLGGGQNRTVBSU-FQSPHKRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid” is an HODE (hydroxyoctadecadienoic acid) in which the double bonds are at positions 9 and 11 (E and Z geometry, respectively) and the hydroxy group is at position 13 (with S-configuration). It has a role as a mouse metabolite, a human xenobiotic metabolite, and an antineoplastic agent .


Synthesis Analysis

The stereoselective synthesis of “(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid” has been described in the literature. The synthesis starts from pent-2-en-4-yn-1-ol .


Molecular Structure Analysis

The molecular formula of this compound is C18H30O3 . The IUPAC name is (9 Z ,11 E ,13 S ,15 Z )-13-hydroxyoctadeca-9,11,15-trienoic acid . The InChI and SMILES strings provide a detailed view of the molecule’s structure .


Chemical Reactions Analysis

The compound can undergo deprotonation of the carboxylic acid function to form a conjugate base, known as 13 (S)-HOTrE (1-) .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 294.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 13 .

Scientific Research Applications

Oxylipin Synthesis in Microalgae

The compound (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, along with other hydroxy fatty acids, has been identified in the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana. These oxylipins, derived from fatty acids, show potential as TNF-α inhibitors, which could be significant in anti-inflammatory research (de los Reyes et al., 2014).

Enzymatic Oxidation Studies

Enzymatic oxidation processes involving polyunsaturated fatty acids, including (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, have been studied in various organisms, such as the red alga Lithothamnion corallioides. These studies contribute to our understanding of metabolic pathways and enzymatic reactions in marine organisms (Hamberg, 1993).

Isolation from Plant Sources

Research has documented the isolation of monohydroxy-substituted polyunsaturated fatty acids, including variants similar to (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, from plants like Swertia japonica. These studies help in understanding the chemical diversity of plant metabolites and their potential applications (Kikuchi, Yaoita, & Kikuchi, 2008).

Potential in Inflammation and Immune Response

Studies on microalgae-derived oxylipins, including (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, have shown these compounds to be effective in inhibiting TNF-α production. This suggests a potential role in modulating immune responses and inflammation, which could have significant implications in medical and pharmaceutical research (de los Reyes et al., 2014).

Safety And Hazards

The safety and hazards of this compound are not specified in the available resources .

properties

IUPAC Name

(9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLGGGQNRTVBSU-FQSPHKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Reactant of Route 2
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Reactant of Route 3
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Reactant of Route 4
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Reactant of Route 5
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Reactant of Route 6
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid

Citations

For This Compound
10
Citations
C de Los Reyes, J Ávila-Román, MJ Ortega… - Phytochemistry, 2014 - Elsevier
The chemical study of the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana has led to the isolation of oxylipins. The samples of C. debaryana have yielded the …
Number of citations: 47 www.sciencedirect.com
J Avila-Román, E Talero, A Alcaide… - British journal of …, 2014 - cambridge.org
Inflammatory bowel diseases (IBD) are characterised by chronic uncontrolled inflammation of intestinal mucosa. Diet and nutritional factors have emerged as possible interventions for …
Number of citations: 26 www.cambridge.org
M Kikuchi, Y Yaoita, M Kikuchi - Helvetica Chimica Acta, 2008 - Wiley Online Library
Fourteen monohydroxy‐substituted polyunsaturated fatty acids, including two new compounds, (9Z,12S,13E,15Z)‐12‐hydroxyoctadeca‐9,13,15‐trienoic acid (10) and (9Z,12Z,14E,16R)…
Number of citations: 13 onlinelibrary.wiley.com
J Avila-Roman, E Talero… - Natural Product …, 2016 - journals.sagepub.com
Oxylipins are metabolites derived from lipid peroxidation. The plant oxylipin methyl jasmonate (MJ) shows cytotoxic activity against cancer cell lines of various origins, with ATP-…
Number of citations: 14 journals.sagepub.com
J Ávila-Román, E Talero, A Rodríguez-Luna… - British Journal of …, 2016 - cambridge.org
Diet and nutritional factors have emerged as possible interventions for inflammatory bowel diseases (IBD), which are characterised by chronic uncontrolled inflammation of the intestinal …
Number of citations: 32 www.cambridge.org
C Liu, Q He, L Zeng, L Shen, Q Luo… - Chemistry & …, 2021 - Wiley Online Library
Emerging evidence suggests that a high‐fat diet (HFD) can influence endoplasmic reticulum (ER) stress and gut microbiota. Crataegi Fructus is a traditional Chinese herb widely used …
Number of citations: 4 onlinelibrary.wiley.com
H Yang, HS Kim, EJ Jeong, P Khiev, YW Chin… - Phytochemistry, 2013 - Elsevier
Juvenile hormone III (JH III) is a larval metamorphosis-regulating hormone present in most insect species. JH III was first isolated from the plant, Cyperus iria L., but the presence of JH III …
Number of citations: 13 www.sciencedirect.com
T Savchenko, E Degtyaryov, Y Radzyukevich… - International Journal of …, 2022 - mdpi.com
For immobile plants, the main means of protection against adverse environmental factors is the biosynthesis of various secondary (specialized) metabolites. The extreme diversity and …
Number of citations: 3 www.mdpi.com
A Saide, KA Martínez, A Ianora, C Lauritano - International Journal of …, 2021 - mdpi.com
Microalgae are known to produce a plethora of compounds derived from the primary and secondary metabolism. Different studies have shown that these compounds may have …
Number of citations: 43 www.mdpi.com
AS Lopes - 2021 - repositorio.unicamp.br
As disfunções metabólicas causadas pelo desequilíbrio da microbiota intestinal estão sendo associadas ao consumo de alimentos industrializados. Neste contexto, o objetivo deste …
Number of citations: 2 repositorio.unicamp.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.